molecular formula C20H20O5S B11664484 3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one

3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one

Cat. No.: B11664484
M. Wt: 372.4 g/mol
InChI Key: VHTRYRYPQITPMV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy groups, furan rings, and a thioether linkage contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with furfural in the presence of a base to form an intermediate compound.

    Thioether Formation: The intermediate is then reacted with a thiol compound, such as 2-furylmethylthiol, under acidic conditions to form the thioether linkage.

    Final Product Formation: The final step involves the cyclization of the intermediate to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Materials Science: Investigation of its properties for use in organic electronics and photonics.

    Biological Studies: Study of its interactions with biological molecules and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and thioether linkage may play a role in binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-(2-furyl)propan-1-one: Lacks the thioether linkage.

    3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)propan-1-one: Contains a thiophene ring instead of a furan ring.

    3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(methylthio)propan-1-one: Contains a methylthio group instead of a furylmethylthio group.

Uniqueness

The presence of both furan rings and the thioether linkage in 3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-3-(2-furylmethylthio)propan-1-one makes it unique compared to similar compounds

Properties

Molecular Formula

C20H20O5S

Molecular Weight

372.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-(furan-2-ylmethylsulfanyl)propan-1-one

InChI

InChI=1S/C20H20O5S/c1-22-18-8-7-14(11-19(18)23-2)20(26-13-15-5-3-9-24-15)12-16(21)17-6-4-10-25-17/h3-11,20H,12-13H2,1-2H3

InChI Key

VHTRYRYPQITPMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SCC3=CC=CO3)OC

Origin of Product

United States

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